molecular formula C17H17Cl3N2O3S B7698323 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide

2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide

Cat. No. B7698323
M. Wt: 435.7 g/mol
InChI Key: KPLKQFSNDBEMII-UHFFFAOYSA-N
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Description

2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. This compound belongs to the family of sulfonamide compounds and is commonly used as a crosslinking agent in bioconjugation reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester involves the reaction of the NHS ester group with primary amines on the biomolecule of interest. This reaction forms a stable amide bond, which links the biomolecule to the surface or material of interest. The PEG4 linker provides flexibility and reduces steric hindrance, allowing for efficient conjugation.
Biochemical and Physiological Effects:
2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester does not have any known biochemical or physiological effects on its own. However, the conjugation of biomolecules to surfaces or materials using this compound can have significant effects on their biochemical and physiological properties.

Advantages and Limitations for Lab Experiments

The use of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester in bioconjugation reactions has several advantages. It provides a stable and efficient method for conjugating biomolecules to surfaces and materials. The PEG4 linker reduces steric hindrance and provides flexibility, allowing for efficient conjugation. However, there are also limitations to the use of this compound. It requires the presence of primary amines on the biomolecule of interest, which may not always be available. Additionally, the NHS ester group is prone to hydrolysis, which can reduce the efficiency of the conjugation reaction.

Future Directions

There are several future directions for the use of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester in scientific research. One direction is the development of new diagnostic and therapeutic agents using this compound. Another direction is the use of this compound in the development of new materials for drug delivery and tissue engineering. Additionally, the use of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester in combination with other crosslinking agents and biomolecules may lead to the development of new and more efficient bioconjugation methods.

Synthesis Methods

The synthesis of 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester involves the reaction of 4-chlorobenzylamine with 3,4-dichlorobenzene sulfonyl chloride to form 4-chloro-N-(3,4-dichlorobenzyl)benzenesulfonamide. This compound is then reacted with N-ethylethylenediamine to form 2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamide. Finally, the compound is converted to its NHS ester form by reacting it with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

2-(4-chloro-N-(3,4-dichlorobenzyl)phenylsulfonamido)-N-ethylacetamideS ester is widely used in scientific research as a crosslinking agent in bioconjugation reactions. It is commonly used to conjugate proteins, peptides, and other biomolecules to surfaces, nanoparticles, and other materials. This compound is also used in the development of new diagnostic and therapeutic agents.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O3S/c1-2-21-17(23)11-22(10-12-3-8-15(19)16(20)9-12)26(24,25)14-6-4-13(18)5-7-14/h3-9H,2,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLKQFSNDBEMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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